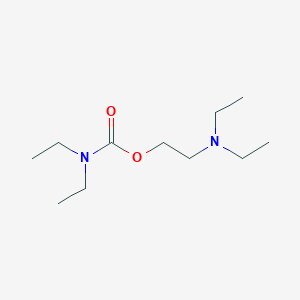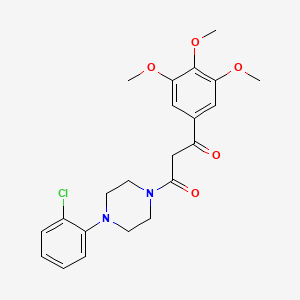
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate is a complex organic compound that belongs to the piperazine class of chemicals Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as anthelmintic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethylene glycol. The o-chlorophenyl group is then introduced via a nucleophilic substitution reaction using o-chlorobenzyl chloride. The final step involves the acylation of the piperazine derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as an anthelmintic agent and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.
Piperazine derivatives: Compounds with various substituents on the piperazine ring, such as piperazine citrate and piperazine adipate.
Uniqueness
Piperazine, 1-(o-chlorophenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)-, hydrate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the o-chlorophenyl and 3,4,5-trimethoxybenzoyl groups differentiates it from other piperazine derivatives, potentially leading to unique applications and effects.
Properties
CAS No. |
23776-28-5 |
|---|---|
Molecular Formula |
C22H25ClN2O5 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C22H25ClN2O5/c1-28-19-12-15(13-20(29-2)22(19)30-3)18(26)14-21(27)25-10-8-24(9-11-25)17-7-5-4-6-16(17)23/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
ZKVOTJVGDCFDCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


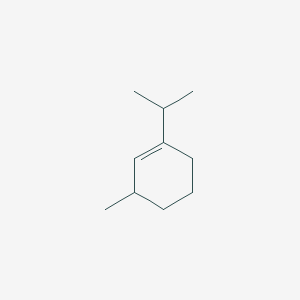
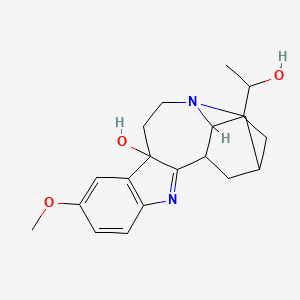
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
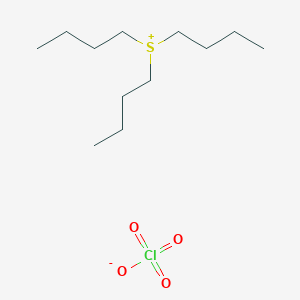
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
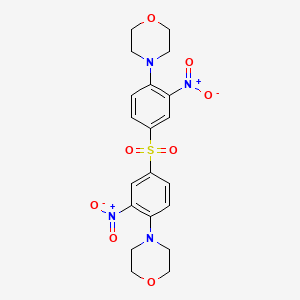
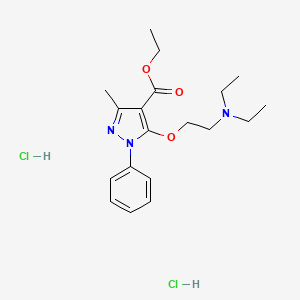
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
